2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, fluorine, and pyrimidinyl groups, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide is the enzyme X . This enzyme plays a crucial role in the Y pathway , which is essential for cell growth and proliferation .
Mode of Action
This compound interacts with its target by binding to the active site of enzyme X . This binding inhibits the enzyme’s activity, leading to a decrease in the production of Z, a key component in the Y pathway .
Biochemical Pathways
The inhibition of enzyme X disrupts the Y pathway, leading to a decrease in cell growth and proliferation . This disruption affects downstream processes, including A, B, and C, which are critical for cell survival .
Pharmacokinetics
The ADME properties of this compound are as follows :
- Excretion : The metabolites are excreted primarily in the urine. These properties contribute to the compound’s high bioavailability .
Result of Action
The action of this compound at the molecular and cellular levels results in the inhibition of cell growth and proliferation . This is due to the disruption of the Y pathway and the downstream effects on processes A, B, and C .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, acidic conditions can enhance the compound’s stability, while high temperatures may decrease its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by ethoxylation.
Substitution Reactions: The pyrimidine ring is then chlorinated and fluorinated using appropriate reagents such as thionyl chloride and fluorine gas.
Amidation: The final step involves the formation of the benzamide by reacting the substituted pyrimidine with 2-chloro-6-fluorobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
The major products formed from these reactions include various substituted benzamides, carboxylic acids, and amines, depending on the specific reaction and conditions used.
Scientific Research Applications
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-6-fluorobenzamide
- 2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-4-fluorobenzamide
- 2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-chlorobenzamide
Uniqueness
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3/c1-3-22-14-11(8-18-15(20-14)23-4-2)19-13(21)12-9(16)6-5-7-10(12)17/h5-8H,3-4H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFZJEVXTWYUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=C(C=CC=C2Cl)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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